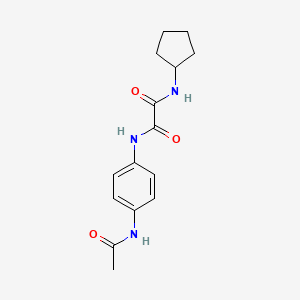

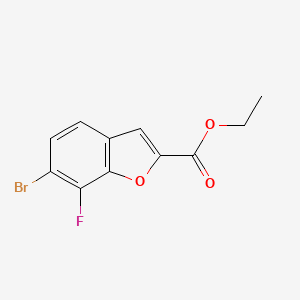

![molecular formula C13H16ClNO2 B2977311 Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride CAS No. 2177264-88-7](/img/structure/B2977311.png)

Spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Spiro[cyclopentane-1,3’-indoline]-5’-carboxylic acid hydrochloride is a type of spirocyclic compound . Spirocyclic compounds are unique due to their rigidity and three-dimensional geometries . They are present in a wide range of pharmaceuticals and biologically important natural alkaloids . Spiroindolines and spiroindoles, which are classes of spirocyclic compounds, possess versatile reactivity which enables them to act as precursors for other privileged heterocycles .

Molecular Structure Analysis

Spiroindolines and spiroindoles are an important class of spirocyclic compounds present in a wide range of pharmaceuticals and biologically important natural alkaloids . There are two classes of spiroindoles based on the position of the spirocycle: C2-spirocyclicindolines and C3 .Chemical Reactions Analysis

Spiroindolines and spiroindoles possess versatile reactivity which enables them to act as precursors for other privileged heterocycles . Wang and co-workers have reported a catalytic asymmetric [3+2] cycloaddition reaction of 3-amino oxindole HCl-salt, aldehyde, and α,β-enone to gain access to a diverse array of spiro[pyrrolidine-2,3′-oxindoles] with high levels of regio- and enantiocontrol .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research has demonstrated various synthetic pathways to create spiro[cyclopentane-1,3'-indoline]-5'-carboxylic acid hydrochloride and related spiroindoles, showcasing their versatility and potential in medicinal chemistry. For instance, Kharasch-Type Cyclizations of 2‐Substituted Indole Derivatives have been utilized to synthesize a series of spiro[2-oxoindole-pyrrolidines] in a straightforward manner, highlighting their medicinal relevance (Van der Jeught et al., 2010). Additionally, a new synthetic procedure to spiro[cyclohexane-1,3′-indoline]-2′,4-diones has been found, starting from 3-chloromethylene-2-indolones, which involves several steps including the formation of cycloadducts and reductions leading to the desired spiro compounds (Beccalli et al., 2003).

Catalytic Asymmetric Synthesis

The catalytic asymmetric synthesis of hetero-substituted oxindoles, including spiro compounds, has been a focus area due to the importance of chiral disubstituted oxindoles in bioactive molecules. These syntheses challenge organic chemists to construct asymmetric quaternary carbon in the cyclopentane ring, contributing significantly to the field of asymmetric catalysis and synthesis of bioactive compounds (Dalpozzo, 2017).

Green Synthesis Approaches

Research has also explored green and facile synthesis methods for creating spiro compounds. For example, a chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor cyclopropanes and α,β-unsaturated enamides was developed for efficient access to spiro(cyclopentane-1,3'-indoline) derivatives, using simple, inexpensive, and readily available NaOH as the sole catalyst. This represents an environmentally friendly approach to synthesizing structurally sophisticated spiro compounds with potential biological activities (Zhu et al., 2020).

Biological Activity

The synthesis and biological activity evaluation of spiro compounds have been a significant research interest. For instance, the synthesis of spiro[indole-3,5'-isoxazoles] with anticancer activity via a formal [4 + 1]-spirocyclization of nitroalkenes to indoles has been reported. Some of these spirocyclic molecules exhibit promising anticancer activity, reducing viability and inducing differentiation of neuroblastoma cells, which underscores the therapeutic potential of spiro compounds in cancer treatment (Aksenov et al., 2019).

Wirkmechanismus

Target of Action

It is known that spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, have been used in drug design processes against cancer cells, microbes, and various diseases . They have inherent three-dimensional nature and ability to project functionalities in all three dimensions, making them biological targets .

Mode of Action

Compounds with similar structures have shown to interact with their targets leading to various biological effects .

Biochemical Pathways

Spiroindole and spirooxindole scaffolds, which are structurally similar to this compound, are known to affect a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Result of Action

Compounds with similar structures have shown a broad spectrum of biological properties, including antimicrobial, antitumor, antidiabetic, anticonvulsant, potential antileukemic, local anesthetic, and antiviral activities .

Eigenschaften

IUPAC Name |

spiro[1,2-dihydroindole-3,1'-cyclopentane]-5-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2.ClH/c15-12(16)9-3-4-11-10(7-9)13(8-14-11)5-1-2-6-13;/h3-4,7,14H,1-2,5-6,8H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPOELWKCUYAAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNC3=C2C=C(C=C3)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

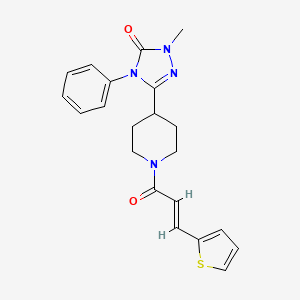

![N-[2-(4-fluorophenyl)-4-methoxyquinolin-6-yl]-N'-(3-methylphenyl)urea](/img/structure/B2977229.png)

![N-(benzo[d]thiazol-2-yl)-1,2,3,4-tetrahydroisoquinoline-8-carboxamide dihydrochloride](/img/structure/B2977230.png)

![1-[2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea](/img/structure/B2977231.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B2977236.png)

![(3-methyl-6,7-dihydro-5H-spiro[benzofuran-4,2'-[1,3]dithiolan]-2-yl)(morpholino)methanone](/img/structure/B2977247.png)

![Ethyl 3-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1-benzothiophene-2-carboxylate](/img/structure/B2977249.png)

![2-[3-(3-methylbutoxy)phenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2977251.png)